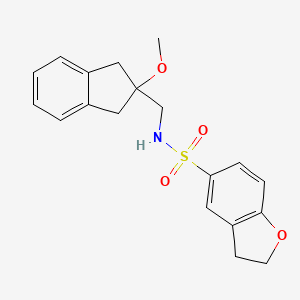
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography, could be used to confirm the structure.Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of electron-withdrawing or electron-donating substituents on the indene and benzofuran rings could significantly influence the compound’s chemical behavior.Scientific Research Applications
Environmental Biodegradation and Elimination Strategies
Research indicates that certain sulfonamide antibiotics, which share structural similarities with N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide, are persistent in the environment. A study by Ricken et al. (2013) explores the microbial degradation of sulfonamides, revealing an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, leading to the elimination of these compounds from the environment. This process underscores the potential for microbial strategies in mitigating antibiotic resistance proliferation due to environmental persistence of sulfonamides (Ricken et al., 2013).
Photodynamic Therapy and Cancer Treatment
The development of new compounds for photodynamic therapy (PDT) represents another area of application. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating significant singlet oxygen quantum yield. This compound's photophysical and photochemical properties suggest its potential as a Type II photosensitizer for treating cancer, highlighting the relevance of sulfonamide derivatives in developing novel PDT agents (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Sulfonamide derivatives are well-documented for their antimicrobial properties. A study by Mohamed (2007) on pyridazinyl sulfonamide derivatives demonstrated significant antibacterial activities against various bacteria, emphasizing the role of sulfonamides in developing new antibacterial agents (Mohamed, 2007). Additionally, the synthesis and evaluation of sulfonamide compounds for their cytotoxic activities against cancer cell lines, as reported by Ghorab, Bashandy, and Alsaid (2014), provide insights into the potential antitumor applications of these compounds (Ghorab, Bashandy, & Alsaid, 2014).
Mechanism of Action
properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-19(11-15-4-2-3-5-16(15)12-19)13-20-25(21,22)17-6-7-18-14(10-17)8-9-24-18/h2-7,10,20H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPZNNCNCQGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2691533.png)
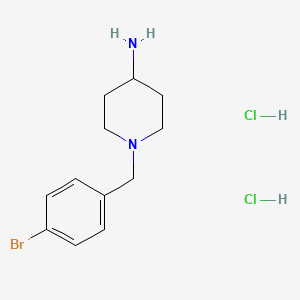
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2691536.png)
![6-Methyl-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2691537.png)
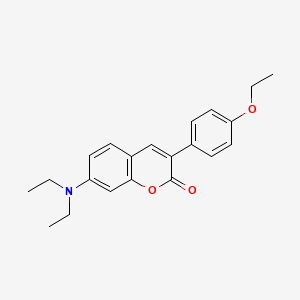

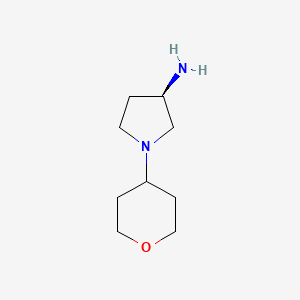
![2-(4-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2691545.png)
![[6-(Oxan-4-ylmethoxy)pyridin-3-yl]methanamine](/img/structure/B2691547.png)
![1-[(E)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-3-(N-phenylanilino)thiourea](/img/structure/B2691548.png)
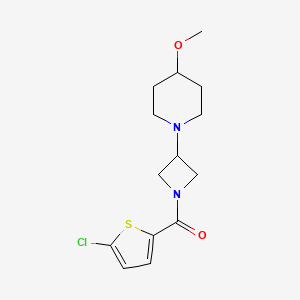
![2-[(4-Fluorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2691553.png)
![methyl 4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2691554.png)